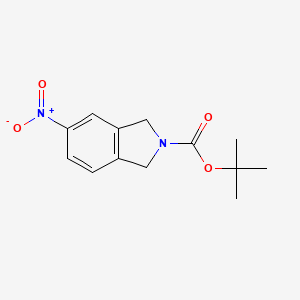

Tert-butyl 5-nitroisoindoline-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-nitro-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-9-4-5-11(15(17)18)6-10(9)8-14/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGLAXAXISGACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586077 | |

| Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400727-63-1 | |

| Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-nitro-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Tert-butyl 5-nitroisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of tert-butyl 5-nitroisoindoline-2-carboxylate. The information is curated for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and data presented for clarity and practical application.

Core Chemical Properties

Tert-butyl 5-nitroisoindoline-2-carboxylate, with the CAS number 400727-63-1, is a nitro-substituted isoindoline derivative. The presence of the Boc (tert-butoxycarbonyl) protecting group and the nitro functional group makes it a valuable intermediate in organic synthesis, particularly for the preparation of various biologically active molecules.

| Property | Value | Source |

| CAS Number | 400727-63-1 | [1] |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [2] |

| Molecular Weight | 264.28 g/mol | [2] |

| Melting Point | Not explicitly found in searches. A related compound, tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate, has a melting point of 63.5–65 °C. | |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Generally expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis and Reactivity

The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate typically involves the nitration of the parent compound, tert-butyl isoindoline-2-carboxylate. While a specific, detailed protocol for this exact transformation was not found in the reviewed literature, general nitration procedures for aromatic compounds are well-established. These reactions often employ a mixture of nitric acid and sulfuric acid, or other nitrating agents like tert-butyl nitrite.

A key reaction of tert-butyl 5-nitroisoindoline-2-carboxylate is the reduction of its nitro group to form tert-butyl 5-aminoisoindoline-2-carboxylate. This transformation is a critical step in the synthesis of various pharmaceutical building blocks.[3]

Experimental Protocol: Reduction of tert-butyl 5-nitroisoindoline-2-carboxylate

This protocol outlines the conversion of the nitro-substituted compound to its amino derivative.

Materials:

-

tert-butyl 5-nitroisoindoline-2-carboxylate

-

Anhydrous ethanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve tert-butyl 5-nitroisoindoline-2-carboxylate in anhydrous ethanol.[3]

-

Carefully add a catalytic amount of 10% Palladium on carbon to the solution.[3]

-

Subject the reaction mixture to a hydrogen atmosphere.[3]

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, carefully filter the reaction mixture to remove the palladium catalyst.[3]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl 5-aminoisoindoline-2-carboxylate.[3]

-

Further purification can be performed if necessary, for example, by column chromatography.

Caption: Reduction of the nitro group.

Spectral Data

-

¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), the methylene protons of the isoindoline ring (two singlets or an AB quartet system), and aromatic protons. The aromatic protons would be expected in the downfield region, with their splitting pattern and chemical shifts influenced by the electron-withdrawing nitro group.

-

¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbons of the isoindoline ring, and the aromatic carbons. The carbon bearing the nitro group would be shifted downfield.

-

IR Spectroscopy: Characteristic absorption bands for the C=O of the carbamate (around 1700 cm⁻¹), N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), and C-H stretching and bending vibrations.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 264. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of tert-butyl 5-nitroisoindoline-2-carboxylate are limited, the broader class of isoindoline and nitro-containing heterocyclic compounds has been the subject of extensive research in drug discovery.

Derivatives of isoindoline are known to possess a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5][6] Notably, some isoindoline-based compounds act as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes.[7]

The nitro group is a key functional group in many bioactive molecules.[8] Its presence can influence the molecule's electronic properties and its ability to interact with biological targets. In some cases, the nitro group can be metabolically reduced to reactive intermediates that exert cytotoxic effects, a mechanism exploited in certain antimicrobial and anticancer drugs.

The specific signaling pathways that may be modulated by tert-butyl 5-nitroisoindoline-2-carboxylate or its derivatives are not yet elucidated. However, given the activities of related compounds, potential areas of investigation could include inflammatory signaling cascades (e.g., NF-κB pathway), cell cycle regulation in cancer cells, and metabolic pathways involving carbonic anhydrases. The nitric oxide (NO) signaling pathway is another area of interest, as nitroaromatic compounds can sometimes influence NO production or signaling.[9]

Caption: Potential biological relevance.

Conclusion

Tert-butyl 5-nitroisoindoline-2-carboxylate is a key synthetic intermediate with significant potential for the development of novel therapeutic agents. While a complete physicochemical profile is not yet publicly available, its reactivity and the known biological activities of related compounds make it a molecule of high interest for medicinal chemists and drug discovery scientists. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. Chemscene ChemScene | tert-Butyl 5-nitroisoindoline-2-carboxylate | 1G | Fisher Scientific [fishersci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 1799838-87-1|tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Elucidation of Tert-butyl 5-nitroisoindoline-2-carboxylate Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 5-nitroisoindoline-2-carboxylate. Due to the limited availability of direct analytical data for this specific compound in public literature, this document infers its structure and properties from its role as a synthetic precursor. The primary focus of the experimental data presented herein is on the synthesis of its well-characterized amino derivative, which directly confirms the structural backbone of the parent nitro compound.

Chemical Structure

The structure of tert-butyl 5-nitroisoindoline-2-carboxylate is defined by an isoindoline core, which is a bicyclic aromatic amine. A nitro group (-NO₂) is substituted at the 5-position of the benzene ring, and a tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen atom of the isoindoline ring.

Caption: Chemical structure of tert-butyl 5-nitroisoindoline-2-carboxylate.

Spectroscopic and Physicochemical Data

| Property | Value (for tert-butyl 5-aminoisoindoline-2-carboxylate) |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol [][2] |

| CAS Number | 264916-06-5[][2][3][4] |

| Mass Spectrometry | [M+H]⁺ = 179 (Note: This corresponds to the cleaved isoindoline-amine fragment, not the full molecule)[3] |

| Boiling Point | 376.304°C at 760 mmHg[] |

| Density | 1.177 g/cm³[] |

| SMILES | O=C(N1CC2=C(C=C(N)C=C2)C1)OC(C)(C)C[2] |

Synthesis and Experimental Protocols

The primary experimental context in which tert-butyl 5-nitroisoindoline-2-carboxylate appears is as a starting material for the synthesis of its amino derivative through catalytic hydrogenation.

Synthesis of tert-butyl 5-aminoisoindoline-2-carboxylate

The following protocol details the reduction of the nitro group of tert-butyl 5-nitroisoindoline-2-carboxylate to an amine group.

Experimental Protocol:

-

To a 100 mL single-necked round-bottom flask equipped with a magnetic stirrer, add tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).[3]

-

Add 10% Palladium on carbon (Pd/C) catalyst (160 mg) to the reaction mixture.[3]

-

The hydrogenation reaction is carried out under a hydrogen atmosphere at room temperature for 15 hours.[3]

-

Upon completion of the reaction, the catalyst is removed by filtration.[3]

-

The filtrate is concentrated under reduced pressure to yield tert-butyl 5-aminoisoindoline-2-carboxylate.[3]

Yield: 585 mg (99%) as a yellow oil. The product can often be used in subsequent steps without further purification.[3]

Caption: Synthesis workflow for the reduction of the nitro compound.

Conclusion

The structural characterization of tert-butyl 5-nitroisoindoline-2-carboxylate is primarily inferred from its chemical name and its successful conversion to tert-butyl 5-aminoisoindoline-2-carboxylate. The high-yield reduction of the nitro group via catalytic hydrogenation serves as strong evidence for the integrity of the underlying isoindoline-2-carboxylate scaffold. While direct analytical data for the nitro compound is sparse, the detailed protocols and data for its amino derivative provide a solid foundation for its use in further synthetic applications within drug discovery and development. Researchers can confidently utilize the provided synthesis protocol to access the valuable aminoisoindoline building block.

References

Technical Guide: Tert-butyl 5-nitroisoindoline-2-carboxylate (CAS: 400727-63-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-nitroisoindoline-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid isoindoline scaffold, combined with the synthetically versatile nitro group and the tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The isoindoline core is a privileged structure found in several approved drugs, highlighting its importance in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 5-nitroisoindoline-2-carboxylate, with a focus on its utility in pharmaceutical research.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of tert-butyl 5-nitroisoindoline-2-carboxylate.

| Property | Value | Reference |

| CAS Number | 400727-63-1 | N/A |

| Molecular Formula | C₁₃H₁₆N₂O₄ | N/A |

| Molecular Weight | 264.28 g/mol | N/A |

| Appearance | Likely a yellow to brown solid or oil | [1] |

| Purity | Typically >95% (commercial sources) | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | [1] |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.1-8.3 | m | 2H | Aromatic CH adjacent to NO₂ |

| ~7.4-7.6 | d | 1H | Aromatic CH |

| ~4.8-5.0 | s | 4H | CH₂ (isoindoline ring) |

| ~1.5 | s | 9H | C(CH₃)₃ (Boc group) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~163-165 | C=O (carbamate) |

| ~145-148 | C-NO₂ |

| ~140-142 | Aromatic C |

| ~125-130 | Aromatic CH |

| ~120-123 | Aromatic CH |

| ~80-82 | OC(CH₃)₃ |

| ~52-55 | CH₂ (isoindoline ring) |

| ~28-29 | C(CH₃)₃ |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate typically involves the nitration of the corresponding Boc-protected isoindoline. Subsequently, the nitro group can be reduced to an amine, which serves as a key handle for further functionalization.

Synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate (General Procedure)

This protocol is based on general nitration methods for aromatic compounds and may require optimization.[4]

Reaction:

References

An In-depth Technical Guide to Tert-butyl 5-nitroisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 5-nitroisoindoline-2-carboxylate, a key intermediate in synthetic organic chemistry. The document details its chemical properties, synthesis, and safety information, presented in a clear and structured format to support research and development activities.

Core Compound Data

Tert-butyl 5-nitroisoindoline-2-carboxylate is a nitro-substituted isoindoline derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| CAS Number | 400727-63-1 | [1] |

| Purity | ≥95% | [1] |

Chemical Structure and Identification

The chemical structure of Tert-butyl 5-nitroisoindoline-2-carboxylate consists of an isoindoline core with a nitro group substituted at the 5-position of the benzene ring and a tert-butoxycarbonyl group attached to the nitrogen atom.

References

Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for tert-butyl 5-nitroisoindoline-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document details the proposed reaction scheme, experimental protocols, and relevant quantitative data, designed to be a practical resource for laboratory synthesis.

Introduction

Tert-butyl 5-nitroisoindoline-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The isoindoline scaffold is a privileged structure in medicinal chemistry, and the presence of a nitro group offers a versatile handle for further functionalization, such as reduction to an amine for subsequent coupling reactions. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of protecting the isoindoline nitrogen, facilitating multi-step synthetic sequences. This guide outlines a two-step synthesis beginning from the commercially available 5-nitroisoindoline-1,3-dione.

Proposed Synthesis Pathway

The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate is proposed to proceed via a two-step sequence starting from 5-nitroisoindoline-1,3-dione:

-

Selective Reduction: The initial and most critical step is the chemoselective reduction of the phthalimide moiety in 5-nitroisoindoline-1,3-dione to the corresponding 5-nitroisoindoline. This transformation requires a reducing agent that selectively reduces the imide carbonyls without affecting the aromatic nitro group. While strong reducing agents like lithium aluminum hydride would likely reduce both functional groups, milder reagents such as borane complexes are proposed to achieve the desired selectivity.

-

N-Boc Protection: The resulting 5-nitroisoindoline, a secondary amine, is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield the final product, tert-butyl 5-nitroisoindoline-2-carboxylate.

The overall synthetic scheme is depicted below:

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis. Please note that the yield for Step 1 is an estimate, as this specific selective reduction is not widely documented and would require optimization.

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 5-Nitroisoindoline-1,3-dione | Borane-tetrahydrofuran complex (BH₃·THF) | THF | 0 to rt | 12 | 5-Nitroisoindoline | 60-70 (Est.) |

| 2 | 5-Nitroisoindoline | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | Dichloromethane (DCM) | rt | 4 | Tert-butyl 5-nitroisoindoline-2-carboxylate | >90 |

Experimental Protocols

Step 1: Synthesis of 5-Nitroisoindoline

Materials:

-

5-Nitroisoindoline-1,3-dione

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroisoindoline-1,3-dione (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (approximately 3.0-4.0 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 12 hours.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Acidify the mixture with 1 M hydrochloric acid and heat to reflux for 1 hour to hydrolyze any borane-amine complexes.

-

Cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitroisoindoline.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate

Materials:

-

5-Nitroisoindoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-nitroisoindoline (1.0 eq) in dichloromethane in a round-bottom flask.

-

To this solution, add triethylamine (1.5 eq).

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, tert-butyl 5-nitroisoindoline-2-carboxylate, is often of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel can be performed.

Conclusion

This technical guide presents a viable and detailed synthetic pathway for the preparation of tert-butyl 5-nitroisoindoline-2-carboxylate. The proposed two-step route, commencing from 5-nitroisoindoline-1,3-dione, relies on a critical selective reduction followed by a standard N-Boc protection. While the Boc protection is a well-established and high-yielding reaction, the selective reduction of the phthalimide in the presence of a nitro group may require careful optimization of reaction conditions to achieve the desired chemoselectivity and yield. This guide provides a solid foundation for researchers to undertake the synthesis of this important chemical intermediate.

Technical Guide: Spectroscopic and Synthetic Overview of Tert-butyl 5-nitroisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic route for tert-butyl 5-nitroisoindoline-2-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures and established synthetic methodologies to provide a predictive and practical resource for researchers.

Compound Identification

| Property | Value |

| Chemical Name | tert-butyl 5-nitroisoindoline-2-carboxylate |

| CAS Number | 400727-63-1 |

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.28 g/mol |

| Structure | (Structure generated based on IUPAC name) |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tert-butyl 5-nitroisoindoline-2-carboxylate. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | m | 2H | Aromatic H (protons ortho to NO₂) |

| ~7.5-7.7 | m | 1H | Aromatic H (proton para to NO₂) |

| ~4.8 | s | 4H | CH₂ (isoindoline ring) |

| ~1.5 | s | 9H | C(CH₃)₃ (tert-butyl group) |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C=O (carbamate) |

| ~147 | Aromatic C-NO₂ |

| ~140 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~123 | Aromatic CH |

| ~118 | Aromatic CH |

| ~81 | C(CH₃)₃ (tert-butyl group) |

| ~53 | CH₂ (isoindoline ring) |

| ~28 | C(CH₃)₃ (tert-butyl group) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-O stretch (asymmetric, nitro group) |

| ~1350 | Strong | N-O stretch (symmetric, nitro group) |

| ~1250 | Strong | C-N stretch (carbamate) |

| ~1160 | Strong | C-O stretch (carbamate) |

Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 265.1183 | [M+H]⁺ (Calculated for C₁₃H₁₇N₂O₄⁺) |

| 209.0764 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 165.0815 | [M - Boc + H]⁺ (Loss of tert-butoxycarbonyl group) |

Proposed Synthetic Protocol

A plausible synthetic route to tert-butyl 5-nitroisoindoline-2-carboxylate involves the nitration of the commercially available precursor, tert-butyl isoindoline-2-carboxylate.

Experimental Workflow

Caption: Proposed workflow for the synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate.

Detailed Methodology

Materials:

-

tert-butyl isoindoline-2-carboxylate

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl isoindoline-2-carboxylate (1.0 eq) in acetic anhydride (5-10 volumes) and cool the mixture to -10 °C in an ice-salt bath.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (0.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed -5 °C.

-

Reaction Monitoring: Stir the reaction mixture at -10 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 5-nitroisoindoline-2-carboxylate as a solid.

Safety Precautions: This reaction involves the use of strong acids and nitrating agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitrating mixture should be prepared and handled with extreme care.

Logical Relationship of Spectroscopic Analysis

Caption: Interrelation of spectroscopic techniques for structural elucidation.

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic approach for tert-butyl 5-nitroisoindoline-2-carboxylate. Researchers are encouraged to use this information as a starting point for their experimental work, with the understanding that optimization of the synthetic protocol and empirical verification of spectroscopic data will be necessary.

The Strategic Role of Tert-butyl 5-nitroisoindoline-2-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tert-butyl 5-nitroisoindoline-2-carboxylate serves as a pivotal building block in medicinal chemistry, primarily acting as a strategically protected precursor to a versatile amino-isoindoline scaffold. The presence of the nitro group allows for its reduction to a primary amine, which can then be elaborated into a wide array of functional groups and complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the isoindoline nitrogen during synthetic manipulations and can be readily removed under acidic conditions. This guide elucidates the synthesis, key reactions, and application of this valuable intermediate in the development of contemporary therapeutics, with a specific focus on its role in the synthesis of potent Rho-kinase (ROCK) inhibitors.

Synthesis and Key Transformations

The journey from basic starting materials to medicinally relevant compounds hinges on a series of robust and well-defined synthetic protocols. The overall synthetic pathway involves the formation of the core isoindoline structure, introduction and transformation of the key functional groups, and finally, elaboration into a specific bioactive molecule.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitroisoindoline

The synthesis of the initial 5-nitroisoindoline core can be achieved through a multi-step process starting from 4-methyl-3-nitroaniline.

-

Diazotization and Iodination: 4-methyl-3-nitroaniline is first diazotized using sodium nitrite in the presence of a strong acid, followed by a Sandmeyer-type reaction with potassium iodide to introduce an iodine atom, yielding 4-iodo-1-methyl-2-nitrobenzene.

-

Side-Chain Bromination: The methyl group is then brominated, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, to give 1-(dibromomethyl)-4-iodo-2-nitrobenzene.

-

Cyclization: The dibrominated intermediate is cyclized by reaction with a primary amine, such as ammonia or a protected amine, which displaces the bromine atoms to form the isoindoline ring. Subsequent deprotection, if necessary, yields 5-nitroisoindoline.

Protocol 2: Boc Protection of 5-Nitroisoindoline to Yield Tert-butyl 5-nitroisoindoline-2-carboxylate

The secondary amine of 5-nitroisoindoline is protected with a tert-butoxycarbonyl (Boc) group to prevent its participation in subsequent reactions.

-

To a solution of 5-nitroisoindoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added triethylamine (1.2 equivalents) or another non-nucleophilic base.

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) is then added portion-wise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3-12 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford Tert-butyl 5-nitroisoindoline-2-carboxylate.

Protocol 3: Reduction to Tert-butyl 5-aminoisoindoline-2-carboxylate

The nitro group is selectively reduced to a primary amine, yielding the key intermediate for further derivatization.

-

In a round-bottom flask, Tert-butyl 5-nitroisoindoline-2-carboxylate (1 equivalent) is dissolved in anhydrous ethanol or methanol.

-

A catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%) is added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 12-18 hours.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield Tert-butyl 5-aminoisoindoline-2-carboxylate, which is often of sufficient purity to be used in the next step without further purification.

Application in the Synthesis of a ROCK Inhibitor

The utility of Tert-butyl 5-aminoisoindoline-2-carboxylate is exemplified in its use as a key building block for the synthesis of potent and selective Rho-kinase (ROCK) inhibitors. These inhibitors have therapeutic potential in a range of diseases, including cardiovascular disorders, glaucoma, and cancer.

Protocol 4: Synthesis of a Potent ROCK Inhibitor

The synthesis of (R)-N-(6-((S)-1-acryloylpyrrolidin-2-yl)-5-fluoro-2-(1H-indazol-4-yl)pyridin-3-yl)-2-(5-(2,3-dihydro-1H-isoindol-2-yl)-1H-pyrazol-3-yl)acetamide, a potent ROCK inhibitor, is detailed in patent WO2020198103A1 (Example 8).

-

Amide Coupling: The synthesis begins with an amide bond formation between a carboxylic acid-bearing pyrazole intermediate and Tert-butyl 5-aminoisoindoline-2-carboxylate. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) in the presence of a base like diisopropylethylamine (DIPEA).

-

Boc Deprotection: The Boc protecting group on the isoindoline nitrogen is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Final Coupling and Acrylamide Formation: The resulting isoindoline fragment is then coupled with the remainder of the target molecule, followed by the formation of the acrylamide warhead, which is crucial for the inhibitor's mechanism of action.

Quantitative Biological Data

The final compound synthesized using the isoindoline intermediate demonstrates high potency and selectivity for ROCK kinases.

| Compound ID | Target | IC50 (nM) |

| (R)-N-(6-((S)-1-acryloylpyrrolidin-2-yl)-5-fluoro-2-(1H-indazol-4-yl)pyridin-3-yl)-2-(5-(2,3-dihydro-1H-isoindol-2-yl)-1H-pyrazol-3-yl)acetamide | ROCK1 | 0.8 |

| ROCK2 | 0.3 |

Visualizing Synthetic and Biological Pathways

To better understand the relationships between the synthesis and the biological target, the following diagrams illustrate the key pathways.

Tert-butyl 5-nitroisoindoline-2-carboxylate: A Core Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-nitroisoindoline-2-carboxylate is a pivotal synthetic intermediate, playing a crucial role in the development of novel therapeutics. Its unique structural features, including a reactive nitro group and a protected isoindoline scaffold, make it an invaluable building block for accessing a diverse range of complex molecules, particularly in the realm of targeted protein degradation and other cutting-edge medicinal chemistry applications. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Chemical Properties and Synthesis

Tert-butyl 5-nitroisoindoline-2-carboxylate is a stable, solid compound amenable to a variety of chemical transformations. Its key feature is the presence of a nitro group on the aromatic ring, which can be readily reduced to an amine, providing a handle for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen ensures its stability during synthetic manipulations and can be removed under acidic conditions.

Physicochemical Data

| Property | Value |

| CAS Number | 400727-63-1 |

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.28 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

Synthesis

The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate is typically achieved in a two-step process starting from a suitable precursor, such as 5-nitroisoindoline-1,3-dione. The first step involves the reduction of the dione to 5-nitroisoindoline, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

An In-depth Technical Guide to the Applications of Tert-butyl 5-nitroisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-nitroisoindoline-2-carboxylate is a key heterocyclic building block primarily utilized as a strategic intermediate in the synthesis of its amino analogue, tert-butyl 5-aminoisoindoline-2-carboxylate. This transformation, achieved through a high-yield catalytic hydrogenation, unlocks a versatile scaffold for the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, key applications, and experimental protocols associated with tert-butyl 5-nitroisoindoline-2-carboxylate, with a particular focus on its pivotal role in medicinal chemistry and drug discovery.

Introduction

The isoindoline scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The introduction of a nitro group at the 5-position, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, renders tert-butyl 5-nitroisoindoline-2-carboxylate a valuable and versatile intermediate. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, while its facile reduction to an amino group provides a key functional handle for further molecular elaboration. This guide will delve into the synthetic utility of this compound, highlighting its primary application and the subsequent derivatization of its amino counterpart.

Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate

While the primary focus of this review is on the applications of the title compound, a general understanding of its synthesis is crucial. The preparation of tert-butyl 5-nitroisoindoline-2-carboxylate typically involves the nitration of the corresponding Boc-protected isoindoline. Standard nitrating conditions, such as the use of nitric acid in the presence of a strong acid catalyst like sulfuric acid, can be employed. The regioselectivity of the nitration is directed by the existing substituents on the isoindoline ring. Careful control of reaction conditions is necessary to achieve the desired 5-nitro isomer in good yield and purity.

Core Application: Synthesis of Tert-butyl 5-aminoisoindoline-2-carboxylate

The most prominent and well-documented application of tert-butyl 5-nitroisoindoline-2-carboxylate is its conversion to tert-butyl 5-aminoisoindoline-2-carboxylate. This transformation is a critical step that installs a versatile primary amine functionality, which serves as a key point for diversification in the synthesis of more complex molecules.

Reaction: Catalytic Hydrogenation

The reduction of the nitro group is most commonly and efficiently achieved through catalytic hydrogenation. This method offers high yields and clean conversion under relatively mild conditions.

Experimental Protocol: General Procedure for Hydrogenation

A general and reproducible protocol for the hydrogenation of tert-butyl 5-nitroisoindoline-2-carboxylate is as follows:

-

Reaction Setup: In a 100 mL single-necked round-bottom flask equipped with a magnetic stirrer, add tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).[1]

-

Catalyst Addition: To this solution, carefully add palladium on carbon (Pd/C) catalyst (160 mg).

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a Parr hydrogenator) and stirred at room temperature for 15 hours.[1]

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure.

-

Product Isolation: The resulting residue is the target product, tert-butyl 5-aminoisoindoline-2-carboxylate, which is typically obtained as a yellow oil.[1] The product is often of sufficient purity to be used in subsequent steps without further purification.[1]

Quantitative Data

The following table summarizes the quantitative data for a typical hydrogenation reaction as described in the literature.[1]

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Mass (mg) | Moles (mmol) | Yield (%) |

| Tert-butyl 5-nitroisoindoline-2-carboxylate | C₁₃H₁₆N₂O₄ | 280.28 | 650 | 2.5 | - |

| Tert-butyl 5-aminoisoindoline-2-carboxylate | C₁₃H₁₈N₂O₂ | 234.29 | 585 | 2.5 | 99 |

Applications of the Downstream Product: Tert-butyl 5-aminoisoindoline-2-carboxylate in Medicinal Chemistry

The synthetic utility of tert-butyl 5-nitroisoindoline-2-carboxylate is intrinsically linked to the applications of its amino derivative. Tert-butyl 5-aminoisoindoline-2-carboxylate serves as a versatile building block in the synthesis of a variety of compounds with potential therapeutic applications.

Scaffold for Drug Discovery

The aminoisoindoline moiety can be further functionalized through various reactions, including but not limited to:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

-

Reductive amination: Reaction with aldehydes and ketones.

-

Cross-coupling reactions: The amino group can be converted to other functionalities suitable for cross-coupling reactions.

These transformations allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Role in PROTACs

While direct evidence for the use of tert-butyl 5-aminoisoindoline-2-carboxylate in Proteolysis Targeting Chimeras (PROTACs) is not prevalent in the reviewed literature, the closely related tert-butyl 5-bromoisoindoline-2-carboxylate has been identified as a linker for PROTACs.[2] PROTACs are bifunctional molecules that induce the degradation of target proteins.[3] This suggests that the isoindoline scaffold is a viable component in the design of these novel therapeutic agents. The amino functionality of tert-butyl 5-aminoisoindoline-2-carboxylate could be readily converted to a bromo or other suitable group for incorporation into a PROTAC linker, highlighting another potential application pathway.

Visualizing the Synthetic Pathway

The primary application of tert-butyl 5-nitroisoindoline-2-carboxylate is its conversion to the corresponding amino derivative. This straightforward yet crucial synthetic step can be visualized as a simple workflow.

Caption: Synthetic conversion of the nitro to the amino compound.

Conclusion

Tert-butyl 5-nitroisoindoline-2-carboxylate is a valuable synthetic intermediate whose primary utility lies in its efficient conversion to tert-butyl 5-aminoisoindoline-2-carboxylate. This transformation provides access to a versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery, including the development of novel therapeutics such as PROTACs. The straightforward and high-yielding nature of its primary reaction, catalytic hydrogenation, makes it an attractive starting material for research and development in the pharmaceutical and chemical industries. Further exploration of the derivatization of the resulting aminoisoindoline scaffold is likely to uncover new and valuable applications for this important heterocyclic compound.

References

Physical and chemical properties of Tert-butyl 5-nitroisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

This document provides a technical overview of Tert-butyl 5-nitroisoindoline-2-carboxylate, a key intermediate in organic synthesis. While it serves as a valuable building block, particularly for the synthesis of amino-substituted isoindoline derivatives, publicly available data on its specific physical and spectral properties is limited. This guide summarizes the known chemical identity, safety information, and a representative synthetic protocol. The absence of comprehensive experimental data is a critical consideration for researchers utilizing this compound.

Chemical Identity and Structure

Tert-butyl 5-nitroisoindoline-2-carboxylate is a Boc-protected derivative of 5-nitroisoindoline. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine of the isoindoline ring system, enabling selective reactions at other positions of the molecule. Its primary utility is as a precursor for compounds such as Tert-butyl 5-aminoisoindoline-2-carboxylate through the reduction of the nitro group.

| Identifier | Value |

| IUPAC Name | tert-butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate |

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.28 g/mol |

| CAS Number | 400727-63-1 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)--INVALID-LINK--[O-] |

Physical and Chemical Properties

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Appearance | Data not available |

| Chemical Stability | Stable under recommended storage temperatures and pressures.[1] |

| Incompatibilities | Strong oxidizing agents.[1] |

| Hazardous Decomposition | Carbon oxides, Nitrogen oxides.[1] |

Note for Researchers: The lack of published data on properties such as melting point and solubility necessitates small-scale empirical determination prior to use in experimental workflows.

Spectral Data

As of the date of this publication, specific experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for Tert-butyl 5-nitroisoindoline-2-carboxylate are not available in the public domain. Researchers synthesizing or using this compound will need to perform their own analytical characterization.

Synthesis

The compound is typically synthesized via the N-protection of 5-nitroisoindoline using di-tert-butyl dicarbonate (Boc₂O). This is a standard procedure for protecting secondary amines.

Representative Experimental Protocol: N-Boc Protection of 5-Nitroisoindoline

This protocol is a representative method based on standard Boc protection procedures and should be adapted and optimized as necessary.

-

Reaction Setup: To a solution of 5-nitroisoindoline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration), add a base such as triethylamine (TEA, 1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Tert-butyl 5-nitroisoindoline-2-carboxylate.

Synthesis Workflow Diagram

Biological Activity and Applications

There is no specific biological activity or signaling pathway involvement reported for Tert-butyl 5-nitroisoindoline-2-carboxylate itself. Its primary role is that of a chemical intermediate. The isoindoline scaffold is of interest in medicinal chemistry and has been incorporated into molecules designed as PROTAC linkers and inhibitors of various enzymes. The 5-nitro group serves as a handle for further functionalization, most commonly reduction to an amine, which can then be used in subsequent coupling reactions.

Safety and Handling

The compound should be handled in a well-ventilated area by qualified personnel wearing appropriate personal protective equipment.

| GHS Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

References

Methodological & Application

Application Note: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 5-nitroisoindoline-2-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of more complex heterocyclic compounds. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and can be removed with mild acid, making it a valuable tool in multi-step synthesis.[1][2] This document outlines a detailed, two-step protocol for the synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate, beginning with the reduction of 5-nitrophthalimide, followed by the Boc-protection of the resulting 5-nitroisoindoline.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Reduction: 5-Nitrophthalimide is reduced to 5-nitroisoindoline.

-

Protection: The secondary amine of 5-nitroisoindoline is protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O.

Figure 1. Workflow for the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate.

Experimental Protocols

Materials and Equipment

-

Reagents: 5-Nitrophthalimide (5-Nitroisoindoline-1,3-dione), Borane tetrahydrofuran complex solution (BH₃·THF, 1 M in THF), Methanol (MeOH), Hydrochloric acid (HCl), Dichloromethane (DCM), Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Hexanes.

-

Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, ice bath, separatory funnel, rotary evaporator, silica gel for column chromatography.

Step 1: Synthesis of 5-Nitroisoindoline

This protocol describes the reduction of the imide functional group in 5-nitrophthalimide to form the corresponding isoindoline.

Procedure:

-

To a stirred solution of 5-nitrophthalimide (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane tetrahydrofuran complex solution (3.0 eq, 1 M in THF) dropwise at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction mixture to 0 °C using an ice bath and slowly quench the excess borane by the dropwise addition of methanol.

-

Add 6 M hydrochloric acid and continue to stir the mixture at room temperature for 1 hour.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.

-

Basify the remaining aqueous solution with a saturated sodium bicarbonate solution until pH > 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 5-nitroisoindoline, which can be used in the next step without further purification.

Step 2: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate

This protocol details the N-Boc protection of the secondary amine in 5-nitroisoindoline.[1][2]

Procedure:

-

Dissolve the crude 5-nitroisoindoline (1.0 eq) from the previous step in dichloromethane (DCM).

-

To this solution, add triethylamine (TEA) (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 5-nitroisoindoline-2-carboxylate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Parameter | 5-Nitroisoindoline (Step 1) | Tert-butyl 5-nitroisoindoline-2-carboxylate (Step 2) |

| Molecular Formula | C₈H₈N₂O₂ | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 164.16 g/mol | 264.28 g/mol |

| Typical Starting Moles | 10 mmol (from 1.92 g of 5-nitrophthalimide) | ~8.5 mmol (from crude product of Step 1) |

| Typical Reagent Moles | BH₃·THF: 30 mmol | (Boc)₂O: 10.2 mmol; TEA: 12.75 mmol |

| Appearance | Yellow Solid | Pale Yellow Solid |

| Expected Yield | 85-95% (crude) | 80-90% (after purification) |

| Purity (by NMR) | >90% (crude) | >98% |

Note: Yields are representative and may vary based on experimental conditions and scale.

References

Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the commercially available 5-nitroisoindoline-1,3-dione. The first step involves the selective reduction of the phthalimide moiety to the corresponding isoindoline, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

Experimental Overview

The synthetic route involves two key transformations:

-

Reduction of 5-nitroisoindoline-1,3-dione: The carbonyl groups of the phthalimide are selectively reduced to methylene groups using borane tetrahydrofuran complex (BH₃·THF), yielding 5-nitroisoindoline. This method is advantageous as it typically does not affect the aromatic nitro group.

-

N-Boc Protection: The resulting 5-nitroisoindoline is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford the final product, Tert-butyl 5-nitroisoindoline-2-carboxylate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis.

| Step | Reactant | MW ( g/mol ) | Amount (mmol) | Equivalents | Reagent/Catalyst | MW ( g/mol ) | Amount (mmol) | Equivalents | Solvent | Product | MW ( g/mol ) | Theoretical Yield (g) |

| 1 | 5-Nitroisoindoline-1,3-dione | 192.13 | 10 | 1.0 | Borane tetrahydrofuran complex (1M) | - | 30 | 3.0 | Tetrahydrofuran (THF) | 5-Nitroisoindoline | 164.16 | 1.64 |

| 2 | 5-Nitroisoindoline | 164.16 | 10 | 1.0 | Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11 | 1.1 | Dichloromethane (DCM) | Tert-butyl 5-nitroisoindoline-2-carboxylate | 264.29 | 2.64 |

| Triethylamine (Et₃N) | 101.19 | 12 | 1.2 |

Experimental Protocols

Step 1: Synthesis of 5-Nitroisoindoline

Materials:

-

5-Nitroisoindoline-1,3-dione

-

Borane tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroisoindoline-1,3-dione.

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane tetrahydrofuran complex solution dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add 1 M HCl and heat at 50 °C for 1 hour to hydrolyze the borane complexes.

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 5-nitroisoindoline, which can be used in the next step without further purification.

Step 2: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate

Materials:

-

5-Nitroisoindoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude 5-nitroisoindoline in dichloromethane in a round-bottom flask.

-

To the stirred solution, add triethylamine.

-

Add di-tert-butyl dicarbonate portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Tert-butyl 5-nitroisoindoline-2-carboxylate as a pure solid.

Experimental Workflow Diagram

Caption: Synthetic workflow for Tert-butyl 5-nitroisoindoline-2-carboxylate.

Application Notes and Protocols for the Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the selective reduction of 5-nitroisoindoline-1,3-dione to 5-nitroisoindoline, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This guide includes comprehensive experimental procedures, reagent specifications, and reaction conditions.

Introduction

Tert-butyl 5-nitroisoindoline-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules. The isoindoline scaffold is a privileged structure in medicinal chemistry, and the presence of a nitro group allows for further functionalization, such as reduction to an amine, which can then be used for the introduction of diverse substituents. The Boc protecting group provides a stable yet readily cleavable means of masking the reactivity of the isoindoline nitrogen during subsequent synthetic transformations.

Synthesis Overview

The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate is achieved through a two-step reaction sequence starting from 5-nitroisoindoline-1,3-dione.

Step 1: Selective Reduction of 5-Nitroisoindoline-1,3-dione to 5-Nitroisoindoline

The first step involves the selective reduction of the imide functionality of 5-nitroisoindoline-1,3-dione to the corresponding isoindoline, while preserving the nitro group. A common and effective method for this transformation is the use of a borane reagent, such as borane-tetrahydrofuran complex (BH3-THF).

Step 2: Boc Protection of 5-Nitroisoindoline

The second step is the protection of the secondary amine of 5-nitroisoindoline using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. This reaction proceeds under mild conditions to afford the desired N-Boc protected product.

Experimental Protocols

Step 1: Synthesis of 5-Nitroisoindoline

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-Nitroisoindoline-1,3-dione | ≥98% | Commercially Available |

| Borane-tetrahydrofuran complex (1 M solution in THF) | Reagent Grade | Commercially Available |

| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |

| Methanol | ACS Grade | Commercially Available |

| Hydrochloric acid (1 M) | ACS Grade | Commercially Available |

| Sodium bicarbonate (saturated aqueous solution) | ACS Grade | Commercially Available |

| Sodium sulfate, anhydrous | ACS Grade | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroisoindoline-1,3-dione (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, 2.0-3.0 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

-

Acidify the mixture to pH ~2 with 1 M hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of any borane-amine complexes.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-nitroisoindoline.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Yield: 60-80%

Step 2: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-Nitroisoindoline | From Step 1 | - |

| Di-tert-butyl dicarbonate (Boc anhydride) | ≥97% | Commercially Available |

| Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3) | Reagent Grade | Commercially Available |

| Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous | ≥99.9% | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Water, deionized | - | - |

| Sodium sulfate, anhydrous | ACS Grade | Commercially Available |

Procedure:

-

Dissolve 5-nitroisoindoline (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

-

Add triethylamine (1.2-1.5 eq) or sodium bicarbonate (2.0-3.0 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.1-1.3 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if using triethylamine, wash the reaction mixture with water and then with brine. If using sodium bicarbonate, filter the solid and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product, tert-butyl 5-nitroisoindoline-2-carboxylate, can be purified by recrystallization or column chromatography on silica gel.

Expected Yield: 85-95%

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Reduction | 5-Nitroisoindoline-1,3-dione, BH3-THF | THF | 0 to RT | 12-24 | 60-80 |

| 2 | Boc Protection | 5-Nitroisoindoline, (Boc)2O, Et3N or NaHCO3 | THF or DCM | RT | 4-12 | 85-95 |

Visualization of the Synthesis Workflow

Caption: Synthetic route to Tert-butyl 5-nitroisoindoline-2-carboxylate.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Borane-tetrahydrofuran complex is a flammable and corrosive reagent. Handle with care and avoid contact with water.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with caution.

-

Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

The protocols outlined in this document provide a reliable and efficient method for the synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate. By following these procedures, researchers can obtain this valuable intermediate in good yield for use in a wide range of synthetic applications in drug discovery and development.

Application Notes and Protocols: Tert-butyl 5-nitroisoindoline-2-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-nitroisoindoline-2-carboxylate is a valuable synthetic intermediate in drug discovery, primarily serving as a precursor to the versatile 5-aminoisoindoline scaffold. The isoindoline core is a privileged structure found in numerous biologically active compounds, including approved drugs for cancer and hypertension. This document provides detailed application notes on the synthetic utility of Tert-butyl 5-nitroisoindoline-2-carboxylate, protocols for its conversion to the key amino intermediate, and subsequent derivatization. Furthermore, it highlights the therapeutic relevance of the isoindoline scaffold by summarizing the activity of prominent drugs and outlining their mechanisms of action.

Introduction

The isoindoline moiety is a key structural feature in a range of pharmacologically active molecules.[1] Its rigid, bicyclic framework provides a well-defined orientation for appended functional groups to interact with biological targets. Tert-butyl 5-nitroisoindoline-2-carboxylate serves as a strategic starting material for introducing this scaffold. The nitro group can be readily reduced to a primary amine, which then acts as a versatile chemical handle for a variety of coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).

Synthetic Utility and Applications

The primary application of Tert-butyl 5-nitroisoindoline-2-carboxylate in drug discovery is its role as a masked aniline. The electron-withdrawing nitro group can be chemoselectively reduced to an amine, yielding Tert-butyl 5-aminoisoindoline-2-carboxylate. This transformation is crucial as the resulting amino group opens up a vast chemical space for derivatization through reactions such as:

-

Amide Bond Formation: Coupling with a wide range of carboxylic acids to generate a library of amide derivatives. Amide bonds are prevalent in many drug molecules due to their metabolic stability and ability to participate in hydrogen bonding with biological targets.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry known for its ability to mimic carboxylates and engage in specific interactions with protein active sites.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates to afford ureas and thioureas, which are often found in enzyme inhibitors and receptor modulators.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

The isoindoline scaffold, accessed through this intermediate, is a core component of several successful drugs, demonstrating its therapeutic potential across different disease areas.

Isoindoline-Containing Drugs: Quantitative Data

The following table summarizes the biological activity of representative drugs that feature the isoindoline or a related isoindolinone core, highlighting the therapeutic relevance of this scaffold.

| Drug | Target(s) | Key Bioactivity | Disease Indication |

| Lenalidomide | Cereblon (CRBN) E3 ubiquitin ligase | TNF-α secretion inhibition (IC₅₀ = 13 nM in PBMCs)[2]; T-cell proliferation inhibition (IC₅₀ ≈ 10 µM)[3] | Multiple Myeloma |

| Pomalidomide | Cereblon (CRBN) E3 ubiquitin ligase | T-cell proliferation inhibition (IC₅₀ ≈ 1 µM)[3] | Multiple Myeloma |

| Chlorthalidone | Na⁺/Cl⁻ symporter | Diuresis and blood pressure reduction | Hypertension, Edema |

Signaling Pathway: Mechanism of Action of Lenalidomide and Pomalidomide

Lenalidomide and pomalidomide exert their anti-cancer effects through a novel mechanism involving the E3 ubiquitin ligase cereblon (CRBN). By binding to CRBN, they modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation results in both direct cytotoxic effects on myeloma cells and immunomodulatory effects by enhancing T-cell and NK-cell activity.[][5][6]

Caption: Mechanism of action of immunomodulatory drugs (IMiDs).

Experimental Protocols

Protocol 1: Reduction of Tert-butyl 5-nitroisoindoline-2-carboxylate

This protocol describes the catalytic hydrogenation of Tert-butyl 5-nitroisoindoline-2-carboxylate to yield Tert-butyl 5-aminoisoindoline-2-carboxylate.

Materials:

-

Tert-butyl 5-nitroisoindoline-2-carboxylate

-

10% Palladium on carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon or Parr shaker)

-

Celite® or other filtration aid

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add Tert-butyl 5-nitroisoindoline-2-carboxylate (1.0 eq).

-

Add anhydrous ethanol to dissolve the starting material (concentration typically 0.05-0.1 M).

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting material).

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the reaction mixture (a hydrogen-filled balloon is suitable for small-scale reactions).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Tert-butyl 5-aminoisoindoline-2-carboxylate. The product is often of sufficient purity for use in the next step without further purification.

Caption: Synthetic workflow for the reduction of the nitro group.

Protocol 2: Synthesis of an Amide Derivative (Hypothetical Example)

This protocol provides a general procedure for the amide coupling of Tert-butyl 5-aminoisoindoline-2-carboxylate with a generic carboxylic acid using a common coupling agent.

Materials:

-

Tert-butyl 5-aminoisoindoline-2-carboxylate (1.0 eq)

-

Carboxylic acid (R-COOH) (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-